![molecular formula C22H27N5O B2989490 2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 900274-62-6](/img/structure/B2989490.png)
2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is not intended for human or veterinary use, but for research purposes only. The molecular formula is C22H27N5O and the molecular weight is 377.492.
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular formula is C22H27N5O.Scientific Research Applications
Synthesis and Biological Activities
Novel Compounds Synthesis
Research into pyrazolo[1,5-a]pyrimidine derivatives often explores their synthesis for potential therapeutic applications. For example, studies have detailed the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, indicating a broad interest in exploring the chemical reactivity and therapeutic potential of pyrazolo[1,5-a]pyrimidine cores (Rahmouni et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Some derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. For instance, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have shown promise as anti-inflammatory and antimicrobial agents, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in addressing various diseases and conditions (Aggarwal et al., 2014).
Adenosine Receptor Affinity
The role of various moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles has been investigated. This suggests applications in developing compounds targeting specific receptors for therapeutic benefits (Squarcialupi et al., 2017).
Anticancer and Antiproliferative Activities
Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential of these compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).
Safety and Hazards
This compound is not intended for human or veterinary use, but for research purposes only. Specific safety and hazard information is not available from the search results.
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives, a related class of compounds, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used in the design of drugs and have shown anticancer potential and enzymatic inhibitory activity . This suggests potential future directions for the study and application of “2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” and related compounds.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
Based on its structural similarity to pyrazolo[1,5-a]pyrimidines, it can be inferred that it might interact with its targets by mimicking the structure of purine, thereby inhibiting purine-dependent biochemical reactions .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, which are structurally similar, are known to inhibit purine-dependent biochemical reactions . This could potentially affect a wide range of biological processes, including DNA synthesis and energy metabolism, given the crucial role of purines in these processes.
Result of Action
Based on its structural similarity to pyrazolo[1,5-a]pyrimidines, it can be inferred that it might inhibit purine-dependent biochemical reactions, potentially affecting dna synthesis and energy metabolism .
properties
IUPAC Name |
2-[4-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-7-19-17(2)24-21-20(18-8-5-4-6-9-18)16-23-27(21)22(19)26-12-10-25(11-13-26)14-15-28/h3-6,8-9,16,28H,1,7,10-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHXKPNOOWSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)N3CCN(CC3)CCO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol |
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